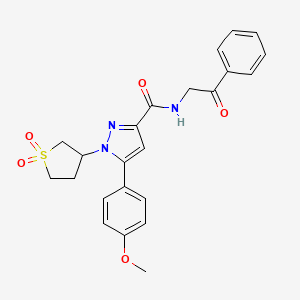

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide

Beschreibung

This compound features a pyrazole core substituted at three positions:

- Position 1: 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances polarity and metabolic stability .

- Position 5: 4-Methoxyphenyl group, an electron-rich aromatic moiety that may influence receptor binding or solubility.

The sulfone group (SO₂) is notable for improving aqueous solubility compared to non-polar substituents, while the 4-methoxyphenyl group could modulate electronic interactions in biological targets. Pyrazole carboxamides are frequently explored as receptor modulators, such as cannabinoid CB1 antagonists, as seen in structurally related compounds .

Eigenschaften

Molekularformel |

C23H23N3O5S |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-phenacylpyrazole-3-carboxamide |

InChI |

InChI=1S/C23H23N3O5S/c1-31-19-9-7-16(8-10-19)21-13-20(25-26(21)18-11-12-32(29,30)15-18)23(28)24-14-22(27)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,28) |

InChI-Schlüssel |

JPCQVMLHFJWPNZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-Methoxyphenyl)-N-(2-Oxo-2-phenylethyl)-1H-pyrazol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Dioxidotetrahydrothiophen-Einheit kann unter starken Oxidationsbedingungen weiter oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um den Pyrazolring oder die Carboxamidgruppe zu modifizieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierte Reagenzien oder organometallische Verbindungen unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfonderivaten führen, während Reduktion zu Amin- oder Alkoholderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde dienen, um Enzymwechselwirkungen und zelluläre Prozesse zu untersuchen, da sie eine potenzielle biologische Aktivität aufweist.

Medizin

Die Struktur der Verbindung deutet auf potenzielle pharmazeutische Anwendungen hin, wie zum Beispiel die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-Methoxyphenyl)-N-(2-Oxo-2-phenylethyl)-1H-pyrazol-3-carboxamid seine Wirkungen entfaltet, beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Pyrazolring und die Carboxamidgruppe könnten eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielen, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the pyrazole ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes due to its potential bioactivity.

Medicine

The compound’s structure suggests potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and carboxamide group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Pharmacological and Physicochemical Properties

- Target Compound vs. CB1 Antagonist (): The target lacks chloro substituents, which are critical for high CB1 affinity in ’s compound (IC₅₀ = 0.139 nM).

- Sulfone vs. Thiadiazole () : The sulfone in the target enhances solubility (logS ≈ -3.5) compared to thiadiazole-containing analogues (logS ≈ -4.8), favoring oral bioavailability .

- Amide Linkages : The N-(2-oxo-2-phenylethyl) carboxamide in the target introduces a ketone, enabling additional H-bonding versus simpler alkyl amides (e.g., 3-pyridylmethyl in ) .

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide , also known as a pyrazole derivative, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHNOS

- Molecular Weight : 372.44 g/mol

- CAS Number : 1374536-35-2

Functional Groups

The compound features multiple functional groups including:

- A dioxidotetrahydrothiophene ring

- A methoxyphenyl moiety

- A pyrazole backbone with a carboxamide group

Antimicrobial Activity

Research has indicated that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds have demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against Gram-positive bacteria and 3.30 to 6.27 μg/mL against Gram-negative bacteria . This suggests that the compound may possess similar antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. A study highlighted that certain substituted pyrazoles demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway . The compound's structure may allow it to modulate inflammatory responses effectively.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have shown significant antioxidant activity in various assays, such as DPPH and FRAP tests, with IC values indicating effective scavenging of free radicals . The presence of electron-donating groups like methoxy enhances this activity, suggesting that the compound could also exhibit strong antioxidant properties.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of pyrazole derivatives. For example, certain analogs have demonstrated cytotoxic effects in cancer cell lines with growth inhibitory concentrations (GI) in the low micromolar range . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Interaction with COX and LOX enzymes can reduce inflammatory mediators.

- Cell Cycle Modulation : Disruption of microtubule dynamics affects cancer cell proliferation.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) contributes to cellular protection.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC = 3.55–6.56 μg/mL | |

| Anti-inflammatory | Dual COX/LOX inhibition | |

| Antioxidant | IC = 45.17–217.22 μg/mL | |

| Anticancer | GI values ≤ 5.6 μM |

Case Studies

- Inflammation Models : In vivo studies demonstrated that similar pyrazole compounds effectively reduced inflammation without causing ulcerogenic effects, making them safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Cell Lines : Research involving breast cancer cell lines showed that specific pyrazole derivatives induced significant apoptosis and cell cycle arrest, indicating their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.